molecular formula C11H5Cl2N3O2S2 B2581085 2,5-dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide CAS No. 865287-92-9

2,5-dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2581085
CAS No.: 865287-92-9
M. Wt: 346.2
InChI Key: VWQJRYQJUPWZRQ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide (CAS 865287-92-9) is a synthetic heterocyclic compound with the molecular formula C11H5Cl2N3O2S2 and a molecular weight of 346.2 g/mol. This molecule features a thiophene-3-carboxamide core that is dichlorinated at the 2 and 5 positions and is linked via an amide bond to a 1,3,4-oxadiazole ring, which is itself substituted with a thiophen-2-yl group. This complex structure incorporates multiple privileged pharmacophores recognized in medicinal and agrochemical research. The thiophene moiety is a prominent scaffold in drug discovery, ranked 4th among sulfur-containing rings in US FDA-approved small drug molecules, and is known for its versatile biological properties and role as a bio-isostere for phenyl rings . Simultaneously, the 1,3,4-oxadiazole ring is a well-documented heterocycle with significant biological activities, including documented antifungal and antitumor properties . The specific combination of these moieties suggests significant potential for this compound in various research applications. Structure-activity relationship (SAR) studies on analogous molecules, particularly N-(thiophen-2-yl)nicotinamide derivatives, have demonstrated that such hybrid structures can exhibit potent fungicidal activities . Furthermore, thiophene-based heterocycles are frequently explored for their antiproliferative activity against various human cancer cell lines, with the planar aromatic core serving as a key chromophore and the heteroatoms facilitating critical hydrogen bonding with target proteins . Researchers may find this compound valuable as a building block in synthetic chemistry or as a lead compound for investigating new therapeutic and agrochemical agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,5-dichloro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3O2S2/c12-7-4-5(8(13)20-7)9(17)14-11-16-15-10(18-11)6-2-1-3-19-6/h1-4H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQJRYQJUPWZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling.

    Chlorination: The chlorination of the thiophene ring is usually carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various pathogens, including bacteria and fungi. A study indicated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

Anti-inflammatory Properties
Compounds similar to 2,5-dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide have been investigated for their potential in treating inflammatory diseases. The mechanism often involves the inhibition of specific pathways related to inflammation, making them candidates for drug development aimed at conditions like rheumatoid arthritis and other autoimmune diseases .

Cancer Research
The compound has also been evaluated for its anticancer properties. Studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . This positions the compound as a potential lead in the development of new anticancer therapies.

Agricultural Applications

Pesticidal Activity
The compound has been explored for its pesticidal properties. It has been found to exhibit insecticidal activity against agricultural pests. For example, research indicated that oxadiazole derivatives can disrupt the physiological processes of insects, leading to mortality . This makes them valuable in developing new agrochemicals that are effective yet potentially less harmful to non-target organisms.

Fungicidal Properties
In addition to its insecticidal effects, this compound has shown promise as a fungicide. Its efficacy against plant pathogens such as Fusarium spp. suggests that it could be used to protect crops from fungal infections . The development of such compounds is crucial for sustainable agriculture practices.

Material Science Applications

Organic Electronics
The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. Research indicates that incorporating oxadiazole moieties can enhance charge transport properties in organic semiconductors . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Tables

Application AreaSpecific Use CaseObserved Effect
Medicinal ChemistryAntimicrobial ActivityInhibition of bacterial and fungal growth
Anti-inflammatory PropertiesReduction in inflammatory markers
Cancer ResearchInduction of apoptosis in cancer cells
Agricultural SciencePesticidal ActivityMortality in agricultural pests
Fungicidal PropertiesProtection against fungal infections
Material ScienceOrganic ElectronicsEnhanced charge transport properties

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various oxadiazole derivatives demonstrated that certain modifications led to increased potency against Staphylococcus aureus and Escherichia coli, highlighting the importance of structural variations in enhancing biological activity .
  • Pesticide Development Research : Research focusing on the synthesis of thiophene-based compounds revealed promising results in controlling aphid populations with minimal environmental impact compared to traditional pesticides .
  • Organic Photovoltaics : Investigations into the use of thiophene derivatives in OPVs showed improved efficiency when combined with oxadiazole structures, suggesting a pathway for developing high-performance organic solar cells .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound shares structural motifs with other thiophene- and oxadiazole-containing derivatives. For example:

Compound Name Key Structural Features Reported Activities References
2,5-Dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide (Target) Thiophene (Cl at 2,5), 1,3,4-oxadiazole linkage Not specified in evidence N/A
Thiazol-5-ylmethyl derivatives (e.g., compounds y and z in ) Thiazole, ureido groups, hydroxy substituents Antiviral, protease inhibition
SHELX-refined small molecules (e.g., halogenated heterocycles) Halogen substituents, planar aromatic systems Crystallographic stability

Key Observations :

In contrast, thiazole-containing derivatives () exhibit distinct hydrogen-bonding capabilities due to ureido and hydroxy groups, which are absent in the target compound .

Crystallographic Behavior : SHELX-refined halogenated heterocycles () often display high crystallinity due to strong Cl···Cl and π-π interactions. The target compound’s dichloro substitution likely promotes similar packing efficiency, though experimental data are unavailable .

Biological Activity : While the target compound’s activity is uncharacterized here, structurally related thiophene-oxadiazole hybrids are reported to inhibit kinases or microbial growth. Thiazole derivatives () show protease inhibition, suggesting divergent mechanisms of action .

Biological Activity

2,5-Dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a compound belonging to the class of oxadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study on related oxadiazole compounds demonstrated that they effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. For instance, compounds containing the oxadiazole ring have shown promising results against Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM for some derivatives .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines such as L929 and HepG2 have revealed that certain oxadiazole derivatives can induce cell death in a concentration-dependent manner. For example, one study found that a derivative similar to this compound exhibited significant cytotoxic effects at concentrations ranging from 100 µM to 200 µM over 24 and 48 hours . This suggests potential applications in cancer therapy.

Antiviral Activity

The antiviral potential of oxadiazole derivatives has also been explored. A series of studies have identified compounds that inhibit the dengue virus polymerase with submicromolar activity against all four dengue virus serotypes . The presence of the oxadiazole moiety is critical for this activity, as it facilitates binding to viral enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Disruption of Membrane Integrity : By integrating into lipid membranes or binding to membrane proteins, these compounds can disrupt cellular homeostasis.
  • Induction of Apoptosis : In cancer cells, certain derivatives have been shown to trigger apoptosis through intrinsic pathways.

Research Findings

Study Biological Activity Cell Line/Organism IC50/MIC Values
AntimicrobialE. coli0.21 μM
CytotoxicityL929100 µM (24h)
AntiviralDengue VirusSubmicromolar

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial properties compared to those without.
  • Cytotoxicity in Cancer Research : In a recent investigation involving cancer cell lines (HepG2), several oxadiazole derivatives demonstrated selective cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic index.

Q & A

Basic: What synthetic strategies are recommended for preparing 2,5-dichloro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide?

Answer:
The synthesis involves constructing the 1,3,4-oxadiazole and thiophene-carboxamide moieties. A common approach is cyclocondensation of thiophene-3-carboxylic acid hydrazide with a thiophene-substituted carbonyl derivative. Key steps include:

  • Hydrazide Formation: React thiophene-3-carboxylic acid with hydrazine hydrate in ethanol under reflux to yield the hydrazide intermediate.
  • Oxadiazole Cyclization: Use carbon disulfide and iodine in DMF with triethylamine to cyclize the hydrazide, forming the 1,3,4-oxadiazole ring .
  • Chlorination: Introduce chlorine substituents via electrophilic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane, optimizing temperature (0–5°C) to prevent over-chlorination.
    Validation: Confirm intermediates via ¹H/¹³C NMR (e.g., δ ~7.5 ppm for oxadiazole protons) and monitor reaction progress using TLC (silica gel, ethyl acetate/hexane).

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy: Assign peaks using ¹H NMR (e.g., thiophene protons at δ 6.8–7.2 ppm) and ¹³C NMR (oxadiazole carbons at ~165–170 ppm). Compare with analogs like N-(2,2,2-trichloroethyl)carboxamides for resonance patterns .
  • X-Ray Crystallography: Use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å. Analyze bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and torsion angles to confirm planarity .
    Note: Discrepancies between NMR and crystallographic data (e.g., tautomerism) require cross-validation via IR (C=O stretch ~1680 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion).

Advanced: How can synthesis yield be optimized when introducing dichloro substituents?

Answer:

  • Electrophilic Substitution: Optimize stoichiometry (2.2 eq SO₂Cl₂) and reaction time (2–4 hrs) in anhydrous DCM. Monitor via GC-MS to avoid di-/tri-chlorinated byproducts.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction neutralization (NaHCO₃ wash) .
  • Temperature Control: Maintain 0–5°C during chlorination to favor mono-substitution. Higher temperatures (~25°C) risk over-chlorination, detectable via HPLC (C18 column, acetonitrile/water gradient).

Advanced: How to resolve contradictions in structural data (e.g., NMR vs. X-ray)?

Answer:

  • Tautomeric Forms: If NMR suggests enol-keto tautomerism (e.g., broad NH peaks), compare with X-ray data. Use SHELXL’s restraints for hydrogen bonding to model tautomers .
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) can identify conformational exchange (e.g., thiophene ring flipping).
  • DFT Calculations: Validate crystallographic geometries using Gaussian09 with B3LYP/6-31G(d) basis set. Compare theoretical vs. experimental bond lengths (<0.02 Å deviation acceptable) .

Basic: What biological activities are hypothesized based on structural analogs?

Answer:
The compound’s dichlorophenyl and oxadiazole groups suggest:

  • Antimicrobial Activity: Analogous to 3,5-dichlorobenzamide derivatives, which disrupt bacterial membrane integrity .
  • Anticancer Potential: Thiazole/oxadiazole hybrids inhibit topoisomerase II (IC₅₀ ~10–50 µM). Test via MTT assay (e.g., HeLa cells, 48h exposure) .
    Screening Priority: Use Microplate Alamar Blue Assay for bacterial strains (e.g., S. aureus ATCC 25923) and flow cytometry for apoptosis in cancer cells.

Advanced: How to design dose-response experiments for cytotoxicity evaluation?

Answer:

  • Cell Lines: Select adherent lines (e.g., MCF-7 for breast cancer) with RPMI-1640 medium (10% FBS).
  • Dose Range: Test 0.1–100 µM (logarithmic scale) in triplicate. Include cisplatin as a positive control.
  • Endpoint Assay: Use Mosmann’s MTT protocol (λ = 570 nm) after 24–72h. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Confounding Factors: Account for solvent toxicity (e.g., DMSO ≤0.1%) and optical interference from the compound (pre-test absorbance at 570 nm).

Advanced: How to analyze substituent electronic effects on bioactivity?

Answer:

  • SAR Studies: Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups. Compare IC₅₀ values.
  • Hammett Plots: Correlate σ values of substituents with log(IC₅₀). A negative slope suggests electron-deficient groups enhance activity .
  • Computational Modeling: Use AutoDock Vina to dock compounds into target proteins (e.g., E. coli DNA gyrase). Analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity).

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